2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-17-14(20)12-6-8-23-15(12)18-13(19)7-9-24(21,22)11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYWTBNHBBQZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl and carboxamide groups are known to interact with proteins, potentially affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related thiophene-carboxamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives
Note: Molecular formulas for the target compound and compound are inferred based on structural analysis, as explicit data is unavailable in the provided evidence.
Key Comparative Insights:
Substituent Effects on Polarity and Solubility :
- The sulfonyl group in the target compound and compound increases polarity compared to the methylsulfanyl group in , likely improving aqueous solubility but reducing membrane permeability .
- The propanamido linker in the target compound may enhance solubility relative to the rigid methanesulfonyl group in .
Structural Flexibility vs.
Electron-Withdrawing and Bioactive Properties :
- The 4-chlorobenzenesulfonyl group (target compound) and trifluoromethyl group () both act as strong electron-withdrawing substituents, which could stabilize charge-transfer interactions in enzyme inhibition .
- The methylsulfanyl group () is metabolically labile, often oxidizing to sulfonyl derivatives in vivo, suggesting a prodrug mechanism .
Crystallographic and Hydrogen-Bonding Behavior :
- highlights that carboxamide derivatives often form N–H⋯O hydrogen bonds in crystal structures, creating chain-like motifs. This implies that the target compound’s amide groups may similarly participate in intermolecular interactions, affecting crystallinity or stability .
Research Findings and Implications
- Synthetic Feasibility : The synthesis of the target compound would likely follow routes similar to and , involving sulfonylation of propanamido precursors and carboxamide coupling reactions .
- Biological Relevance : Sulfonamide-thiophene hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s structure aligns with these applications, though specific activity data is absent in the provided evidence.
- Contradictions and Gaps : focuses on acridine-carboxamides, which are structurally distinct but underscore the importance of aromatic stacking. This contrasts with the thiophene-based analogs, emphasizing the need for target-specific optimization .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-N-methylthiophene-3-carboxamide?
- Methodological Answer : The synthesis involves sulfonylation of the propanamido intermediate and coupling to the thiophene-carboxamide core. Critical parameters include:
- Temperature control : Exothermic reactions during sulfonylation (e.g., using 4-chlorobenzenesulfonyl chloride) require cooling to 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates, while minimizing hydrolysis of reactive sulfonyl groups .
- Catalysts : Triethylamine or pyridine is used to scavenge HCl generated during sulfonamide bond formation .
- Yield optimization : Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonamide and carboxamide groups. Key signals include:
- Thiophene protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10–11 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What functional groups dictate the compound’s reactivity in biological assays?
- Methodological Answer :
- Sulfonamide group : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibition) .
- Thiophene-carboxamide core : Enhances π-π stacking with aromatic residues in protein targets .
- 4-Chlorobenzenesulfonyl moiety : Improves metabolic stability by resisting oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature variations .
- Orthogonal assays : Combine enzymatic inhibition (e.g., spectrophotometric carbonic anhydrase assays) with cell-based viability tests (MTT assays) to confirm target specificity .
- Data normalization : Express IC₅₀ values relative to reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Q. What strategies are effective for studying the compound’s interaction with enzymes like carbonic anhydrase IX?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3IAI) to predict binding poses. Focus on Zn²⁺ coordination by sulfonamide .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .
- Site-directed mutagenesis : Validate key residues (e.g., Thr199 in carbonic anhydrase) via alanine scanning .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Methodological Answer :
- Substituent variation : Replace 4-chlorobenzenesulfonyl with 4-fluorophenyl analogs to modulate electron-withdrawing effects and logP .
- Bioisosteric replacement : Substitute thiophene with furan to assess impact on π-stacking and solubility .
- Pharmacophore mapping : Overlay active analogs (e.g., acetazolamide derivatives) to identify critical hydrogen-bond acceptors .
Q. What experimental approaches address poor aqueous solubility in preclinical testing?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures to enhance solubility for in vivo dosing .
- Salt formation : Synthesize sodium or lysine salts of the carboxamide group to improve dissolution .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Q. How can researchers validate the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify isoform-specific interactions .
- Metabolite identification : HR-MS/MS and isotopic labeling trace hydroxylation or sulfonamide cleavage .
Q. What in silico tools predict toxicity risks early in development?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to estimate hERG inhibition, hepatotoxicity, and Ames mutagenicity .
- Molecular dynamics (MD) simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
